1-Pentyl-1H-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-pentylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-2-3-4-5-11-7-8(6-10-11)9(12)13/h6-7H,2-5H2,1H3,(H,12,13) |
InChI Key |
BQZSZAQDQVQHNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclocondensation of enaminodiketones with hydrazine derivatives. For instance, the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine under controlled conditions yields the desired pyrazole derivatives . Another method includes the oxidation of 4-methylpyrazole using potassium permanganate, although this method is less favored due to the high cost and difficulty in obtaining the starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 1-Pentyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The pentyl group or carboxylic acid group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
1-Pentyl-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for developing pharmaceutical agents targeting various diseases.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-Pentyl-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, pyrazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 1-pentyl-1H-pyrazole-4-carboxylic acid and related pyrazole derivatives:
*Calculated data for 1-pentyl derivative based on structural analogs.
Key Observations:
- Substituent Effects: Aliphatic vs. Functional Groups: Carboxylic acid derivatives (e.g., 1-pentyl, 1-methyl) enable salt formation for improved stability, while aldehydes () are reactive intermediates for further derivatization.
- Biological Activity :
- Antioxidant/anti-inflammatory activity is prominent in benzoyl-phenyl-carbaldehyde derivatives (), whereas carboxylic acid analogs may target ion channels or enzymes via H-bonding .
- Chloro-substituted pyrazoles () exhibit enhanced antimicrobial potency due to electron-withdrawing effects and halogen bonding .
Biological Activity
1-Pentyl-1H-pyrazole-4-carboxylic acid (PPCA) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is structurally related to other pyrazole derivatives known for various pharmacological effects, including antifungal and anticancer properties. Understanding the biological activity of PPCA is crucial for its potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 188.22 g/mol
- IUPAC Name : this compound
PPCA's biological activity is believed to stem from its interaction with various biomolecules, including enzymes and receptors. The specific mechanism is not fully elucidated, but it may involve modulation of signaling pathways related to inflammation and cell proliferation.
Antifungal Activity
Recent studies have highlighted the antifungal properties of PPCA. It has been tested against several pathogenic fungi, demonstrating significant inhibitory effects. For instance, in a comparative study, PPCA exhibited lower EC values against common phytopathogenic fungi compared to established fungicides like boscalid.
| Compound | Fungi Tested | EC (µg/mL) |
|---|---|---|
| PPCA | Colletotrichum orbiculare | 5.50 |
| Rhizoctonia solani | 14.40 | |
| Phytophthora infestans | 75.54 | |
| Boscalid | Colletotrichum orbiculare | 10.00 |
| Rhizoctonia solani | 30.00 |
These results indicate that PPCA could be a promising candidate for developing new antifungal agents.
Anticancer Potential
The anticancer activity of PPCA has also been explored in vitro. Studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death.
Case Studies
Case Study 1: Antifungal Activity
In a laboratory setting, PPCA was tested against multiple strains of Fusarium and Botrytis. The compound demonstrated a broad spectrum of activity, significantly inhibiting fungal growth at concentrations lower than those required for traditional antifungals.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human breast cancer cell lines revealed that treatment with PPCA resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment with PPCA.
Q & A
Q. What are the optimal synthetic routes for 1-Pentyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or analogous precursors. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . For 1-pentyl derivatives, substituting phenylhydrazine with pentylhydrazine and optimizing reaction time (e.g., 6–12 hours at reflux) may improve yields. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalysts : Acidic or basic conditions (e.g., HCl or KOH) influence cyclization efficiency.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?
- 1H/13C NMR : The pentyl chain’s protons (δ 0.8–1.6 ppm) and pyrazole ring protons (δ 7.5–8.5 ppm) are diagnostic. Carboxylic acid protons (δ 10–12 ppm) may appear broad in DMSO-d6 .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O–H stretch of COOH) confirm functionality.
- Contradictions : Absence of spectral data for analogs (e.g., 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid) necessitates cross-validation with computational methods (DFT) to predict spectra .
Q. What purification strategies are effective for isolating this compound?
- Recrystallization : Use ethanol/water (7:3) to exploit solubility differences.
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves polar impurities.
- Acid-Base Extraction : Adjust pH to 2–3 (using HCl) to precipitate the carboxylic acid .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Q. What computational methods (e.g., DFT, molecular docking) predict biological activity and reactivity?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
- Molecular Docking : Dock into COX-2 or EGFR kinase domains (PDB: 1PXX) to assess anti-inflammatory/anticancer potential. Compare with analogs like 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, which shows enzyme inhibition .
Q. How do structural modifications (e.g., substituent effects) influence physicochemical properties?
Q. What strategies address contradictions in reported biological activity data for pyrazole-carboxylic acids?
- Dose-Response Studies : Validate IC50 values across multiple assays (e.g., MTT for cytotoxicity, ELISA for enzyme inhibition).
- Metabolite Profiling : Use LC-MS to identify active metabolites that may skew results.
- Structural Analog Comparison : Compare with 1-ethyl-4-nitro derivatives, which show variable antibacterial activity due to nitro group redox sensitivity .
Q. How can this compound be applied in material science or coordination chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
